Ketanserin

Sleep Research 5-HT2C Receptor Pharmacology Neuropharmacology

Ketanserin tartrate is the prototypic 5-HT2A serotonin receptor antagonist, offering a unique pharmacological profile with 20- to 30-fold selectivity over 5-HT2C receptors and moderate α1-adrenergic blockade. Its well-characterized affinity constants (5-HT2A Ki=1.13–2.5 nM) make it the definitive reference standard for competition binding assays, autoradiography, and PET radioligand validation. Unlike ultra-selective agents, ketanserin's polypharmacology mirrors clinically relevant receptor engagement patterns, making it indispensable for translational neuropsychiatric and cardiovascular research. Procure ketanserin when experimental rigor demands a benchmark 5-HT2A antagonist with reproducible, literature-validated pharmacology.

Molecular Formula C22H22FN3O3
Molecular Weight 395.4 g/mol
CAS No. 83846-83-7
Cat. No. B1673595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetanserin
CAS83846-83-7
SynonymsKetanserin tartrate;  KJK-945;  KJK945;  KJK 945;  R 49945;  R49945;  R-49945
Molecular FormulaC22H22FN3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O
InChIInChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
InChIKeyFPCCSQOGAWCVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ketanserin (CAS 83846-83-7): A Selective 5-HT2A Receptor Antagonist for Cardiovascular and Neuropharmacology Research


Ketanserin (CAS 83846-83-7), developed by Janssen Pharmaceuticals, is a quinazoline-2,4-dione derivative that functions primarily as a selective 5-HT2A serotonin receptor antagonist [1]. It exhibits strong affinity for the 5-HT2A receptor (Ki = 1.13–2.5 nM) and demonstrates 20- to 30-fold selectivity over the 5-HT2C receptor, along with moderate alpha1-adrenergic and histamine H1 receptor blocking properties [2]. As a prototypic 5-HT2 antagonist, ketanserin has been extensively utilized to dissect serotonergic mechanisms in cardiovascular regulation, neuropsychiatric disorders, and platelet function [3].

Why Ketanserin Cannot Be Substituted by Other 5-HT2A Antagonists: The Critical Role of Selectivity and Dual Receptor Activity


Generic substitution among 5-HT2A receptor antagonists is scientifically invalid due to substantial differences in receptor selectivity profiles, off-target binding affinities, and functional outcomes in both in vitro and in vivo systems [1]. Ketanserin's unique combination of 5-HT2A antagonism, moderate 5-HT2C affinity, and alpha1-adrenergic blockade distinguishes it from both highly selective agents like volinanserin (M100907) and alternative 5-HT2A/2C antagonists such as ritanserin [2]. These pharmacological differences translate directly into divergent experimental results, making compound selection a critical determinant of research validity and reproducibility [3].

Quantitative Evidence Guide: Ketanserin's Differentiated Pharmacological Profile Against Key Comparators


Ketanserin vs. Ritanserin: Differential 5-HT2C Affinity and Impact on Slow Wave Sleep

Ketanserin demonstrates approximately 50-fold lower affinity for the 5-HT2C receptor compared to ritanserin, a critical differentiator for studies requiring discrimination between 5-HT2A and 5-HT2C receptor-mediated effects [1]. In a human sleep study, this differential binding translated into a substantially smaller increase in slow wave sleep (SWS) with ketanserin (20 mg: 17.2% increase; 40 mg: 24.4% increase) compared to ritanserin (5 mg: 51.4% increase), establishing that ketanserin's lower 5-HT2C occupancy is functionally relevant [2].

Sleep Research 5-HT2C Receptor Pharmacology Neuropharmacology

Ketanserin vs. Prazosin: Equipotent Antihypertensive Efficacy with Distinct Mechanisms

In a randomized crossover trial of 15 essential hypertension patients, ketanserin (40-80 mg/day) and prazosin (2-4 mg/day) produced clinically comparable reductions in blood pressure, with both agents achieving significant decreases in supine, erect, and post-exercise values [1]. A separate mechanistic study demonstrated that at these equipotent hypotensive doses, the extent of alpha1-adrenergic blockade produced by ketanserin was more than fourfold lower than that of prazosin (phenylephrine dose ratio: ketanserin 1.69 ± 0.21 vs. prazosin 7.38 ± 1.99; p < 0.05), indicating that mechanisms other than alpha-blockade—namely serotonin antagonism—must contribute to ketanserin's antihypertensive action [2].

Cardiovascular Pharmacology Hypertension Research Alpha1-Adrenergic Antagonism

Ketanserin vs. Volinanserin (M100907): Balanced vs. Ultra-Selective 5-HT2A Antagonism

Volinanserin (MDL 100907) exhibits ultra-high selectivity for the 5-HT2A receptor (Ki = 0.36 nM) with reported selectivity ratios of 300-fold over 5-HT1C, alpha1, and D2 receptors . In contrast, ketanserin demonstrates a more balanced profile with moderate affinity for 5-HT2C (Ki ≈ 40-59 nM) and alpha1-adrenergic receptors (Ki ≈ 10 nM), providing only 20- to 30-fold selectivity over 5-HT2C [1]. This differential selectivity profile is critical: volinanserin serves as a highly specific probe for isolating 5-HT2A-mediated effects, whereas ketanserin's broader receptor engagement more closely models the polypharmacology observed with atypical antipsychotics and cardiovascular agents [2].

Receptor Selectivity Antipsychotic Research 5-HT2A Pharmacology

Ketanserin vs. Altanserin: Structural Analog Differentiation for PET Imaging Applications

Altanserin, a sulfur-containing structural analog of ketanserin, exhibits approximately 10-fold higher affinity for the 5-HT2A receptor (Ki = 0.13 nM) compared to ketanserin (Ki = 1.13-2.5 nM) and demonstrates markedly improved selectivity over alpha1 (35-fold), D2 (477-fold), and 5-HT2C (308-fold) receptors . This enhanced affinity and selectivity profile makes [18F]altanserin a superior PET radioligand for in vivo 5-HT2A receptor imaging, achieving frontal cortex-to-cerebellum ratios approaching 3 in human studies [1]. Ketanserin, while serving as the foundational pharmacophore, remains the preferred non-radioactive reference standard for competition binding studies and in vitro receptor characterization due to its well-documented pharmacology and commercial availability [2].

PET Imaging Radioligand Development 5-HT2A Receptor Mapping

Ketanserin's Optimal Research and Procurement Applications Based on Quantitative Evidence


Dissecting Serotonergic vs. Adrenergic Contributions to Cardiovascular Regulation

Ketanserin's equipotent antihypertensive efficacy to prazosin, combined with its more than fourfold lower alpha1-adrenergic blockade at equivalent hypotensive doses, makes it an indispensable tool for isolating the role of 5-HT2A receptors in blood pressure control [1]. Researchers investigating the serotonergic component of hypertension, portal pressure regulation, or vascular reactivity should procure ketanserin when experimental designs require a comparator that lowers blood pressure via a distinct mechanism from pure alpha1-blockers [2].

Pharmacological Discrimination Between 5-HT2A and 5-HT2C Receptor-Mediated Behaviors

Ketanserin's approximately 50-fold lower 5-HT2C affinity relative to ritanserin provides a critical experimental control for distinguishing 5-HT2A from 5-HT2C receptor involvement in behavioral, neuroendocrine, or sleep studies [1]. Investigators should select ketanserin as the reference 5-HT2A-preferring antagonist when demonstrating that observed effects are mediated primarily via 5-HT2A rather than 5-HT2C receptors, as evidenced by its significantly weaker induction of slow wave sleep compared to the dual 5-HT2A/2C antagonist ritanserin [2].

Reference Standard for 5-HT2A Receptor Binding Assays and Autoradiography

With well-characterized affinity constants across multiple receptor subtypes (5-HT2A Ki = 1.13-2.5 nM; 5-HT2C Ki ≈ 40-59 nM; alpha1 Ki ≈ 10 nM), ketanserin serves as the established reference compound for competition binding studies and as the non-radioactive standard for autoradiographic displacement assays [1]. Procurement of ketanserin is essential for laboratories utilizing [3H]ketanserin or developing novel 5-HT2A PET radioligands, as it provides the definitive benchmark for determining specific vs. nonspecific binding and validating new imaging agents against the prototypic pharmacophore [2].

Modeling Clinically Relevant Polypharmacology in Antipsychotic Drug Discovery

Unlike the ultra-selective volinanserin (M100907), ketanserin's balanced engagement of 5-HT2A, 5-HT2C, alpha1-adrenergic, and H1 receptors provides a pharmacological profile that more closely approximates the receptor polypharmacology of clinically effective atypical antipsychotics [1]. Drug discovery programs aiming to replicate or understand the multi-receptor engagement patterns of agents like risperidone or clozapine should utilize ketanserin as a reference tool, whereas programs requiring pure 5-HT2A target validation must instead procure volinanserin to avoid confounding off-target effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.